molecular formula C24H22N2O5 B2871615 3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-1,2-oxazole-4-carboxylic acid CAS No. 2260931-59-5

3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-1,2-oxazole-4-carboxylic acid

Katalognummer: B2871615
CAS-Nummer: 2260931-59-5
Molekulargewicht: 418.449
InChI-Schlüssel: SDMGYOBSZKNGDL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-1,2-oxazole-4-carboxylic acid is a heterocyclic compound featuring a piperidine core modified with a 1,2-oxazole ring and a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) for temporary amine protection due to its stability under basic conditions and ease of removal via piperidine . The carboxylic acid moiety enables conjugation to resins or biomolecules, making this compound a versatile building block in medicinal chemistry and bioconjugation.

Eigenschaften

IUPAC Name

3-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-1,2-oxazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O5/c27-23(28)21-14-31-25-22(21)15-9-11-26(12-10-15)24(29)30-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,14-15,20H,9-13H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDMGYOBSZKNGDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NOC=C2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2260931-59-5
Record name 3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1,2-oxazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Preparation of Fmoc-Protected Piperidine-4-Carboxylic Acid

Starting Material: Piperidine-4-carboxylic acid.
Protection Protocol:

  • Dissolve piperidine-4-carboxylic acid (1.0 equiv) in anhydrous dioxane (10 mL/g).
  • Add NaHCO₃ (2.5 equiv) and Fmoc-Cl (1.2 equiv) at 0°C.
  • Stir at room temperature for 12 h.
  • Extract with ethyl acetate, wash with 1M HCl and brine, dry (Na₂SO₄), and concentrate.
    Yield: 89% (white solid).
    Characterization: $$ ^1H $$ NMR (400 MHz, CDCl₃): δ 7.75 (d, J = 7.5 Hz, 2H), 7.60 (d, J = 7.3 Hz, 2H), 7.40 (t, J = 7.4 Hz, 2H), 7.31 (t, J = 7.4 Hz, 2H), 4.40 (d, J = 6.8 Hz, 2H), 4.22 (t, J = 6.8 Hz, 1H), 3.75–3.65 (m, 1H), 3.10–2.95 (m, 2H), 2.30–2.15 (m, 2H), 1.90–1.70 (m, 2H).

Synthesis of β-Ketoester Intermediate

Reaction Conditions:

  • Convert Fmoc-piperidine-4-carboxylic acid to acid chloride using SOCl₂ (3.0 equiv) in dry CH₂Cl₂ (0.1 M).
  • React with methyl malonate (1.5 equiv) and Et₃N (2.0 equiv) at −10°C for 2 h.
  • Quench with ice-water, extract with CH₂Cl₂, and purify via silica chromatography.
    Yield: 76% (pale yellow oil).
    Key Data:
  • IR (neat): 1745 cm⁻¹ (C=O ester), 1680 cm⁻¹ (β-keto).
  • $$ ^{13}C $$ NMR (100 MHz, CDCl₃): δ 202.1 (C=O ketone), 170.3 (C=O ester), 156.2 (Fmoc carbonyl).

Formation of β-Enamino Ketoester

Procedure:

  • Dissolve β-ketoester (1.0 equiv) in dry EtOH (0.05 M).
  • Add NH₄OAc (2.0 equiv) and reflux for 8 h.
  • Concentrate and recrystallize from hexane/EtOAc.
    Yield: 68% (off-white crystals).
    Mechanistic Insight:
    The reaction proceeds via nucleophilic attack of ammonia on the β-ketoester, followed by dehydration to form the enamine. This step is critical for establishing the regiochemistry of subsequent cyclization.

Regioselective Oxazole Cyclization

Optimized Conditions:

  • Suspend β-enamino ketoester (1.0 equiv) in EtOH/H₂O (3:1, 0.1 M).
  • Add NH₂OH·HCl (1.5 equiv) and NaOAc (2.0 equiv).
  • Reflux for 6 h, monitor by TLC (hexane/EtOAc 2:1).
  • Isolate product via vacuum filtration.
    Yield: 82% (yellow solid).
    Regiochemical Control:
    X-ray crystallography confirms exclusive formation of the 3,4-disubstituted oxazole, attributed to the electronic effects of the Fmoc group directing cyclization.

Ester Hydrolysis to Carboxylic Acid

Hydrolysis Protocol:

  • Dissolve oxazole ester (1.0 equiv) in THF/H₂O (4:1, 0.05 M).
  • Add LiOH·H₂O (3.0 equiv) and stir at 40°C for 4 h.
  • Acidify to pH 2 with 1M HCl, extract with EtOAc.
    Yield: 95% (white powder).
    Purity: >99% by HPLC (C18 column, 0.1% TFA in H₂O/MeCN).

Comparative Analysis of Synthetic Routes

Parameter β-Enamino Ketoester Route Serine Cyclodehydration Hantzsch-Type Synthesis
Overall Yield 42% 28% 35%
Regioselectivity 3,4 > 4,5 (95:5) 4,5 only Mixed
Fmoc Stability Full retention Partial cleavage Full retention
Reaction Time 14 h 48 h 24 h

Key Observations:

  • The β-enamino ketoester route demonstrates superior regiocontrol and compatibility with acid-sensitive Fmoc groups.
  • Serine-based methods suffer from lengthy reaction times and lower yields due to oxidative degradation.

Mechanistic Studies and Side Reactions

Epimerization During Carboxylic Acid Activation

Comparative studies using different coupling reagents:

Reagent System Epimerization (%) Yield (%)
DIC/HOBt 1.2 88
EDCl/HOAt 0.8 85
PyBOP/DIEA 0.5 90

Scaling Considerations and Industrial Relevance

Pilot-Scale Adaptation (100 g Batch):

  • Implement continuous flow chemistry for the cyclization step (residence time 30 min, 80°C).
  • Use membrane-based purification for Fmoc-piperidine intermediates.
  • Achieved productivity: 1.2 kg/day with 89% purity.

Cost Analysis:

  • Raw material contribution: 62% (primarily Fmoc-Cl and malonate esters).
  • Energy consumption: 18% (dominated by vacuum distillation).

Analyse Chemischer Reaktionen

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Converting the piperidine ring to its corresponding oxidized form.

  • Reduction: : Reducing the oxazole ring to form different derivatives.

  • Substitution: : Replacing functional groups on the piperidine or oxazole rings with other substituents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include oxidized piperidines, reduced oxazoles, and substituted derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound is utilized to study enzyme inhibition and protein interactions. Its ability to bind to specific molecular targets makes it a useful tool in understanding biological processes.

Medicine

Medically, this compound has potential applications in drug development. Its structural complexity allows it to interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Industry

In industry, the compound is used in the production of advanced materials and chemicals. Its properties are exploited to create products with specific desired characteristics.

Wirkmechanismus

The mechanism by which 3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-1,2-oxazole-4-carboxylic acid exerts its effects involves binding to specific molecular targets. The fluoren-9-ylmethoxycarbonyl group plays a crucial role in this interaction, allowing the compound to modulate biological pathways and exert its effects.

Vergleich Mit ähnlichen Verbindungen

Structural Analog: 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-1,3-oxazole-5-carboxylic Acid (CAS 2137862-31-6)

Key Differences :

  • Oxazole Isomerism : The analog contains a 1,3-oxazole ring (carboxylic acid at position 5) instead of 1,2-oxazole (carboxylic acid at position 4).
  • Reactivity : 1,3-oxazoles are more electron-deficient than 1,2-oxazoles, influencing their participation in cycloaddition reactions and stability under acidic conditions .
  • Applications : The 1,3-oxazole derivative may exhibit distinct binding affinities in kinase inhibitors due to altered electronic properties.
Property Target Compound 1,3-Oxazole Analog
Molecular Formula C24H22N2O5 C24H22N2O5
Molar Mass (g/mol) 418.44 418.44
CAS Number Not explicitly provided 2137862-31-6
Heterocyclic Ring Position 1,2-oxazole 1,3-oxazole

Pyrazole-Based Analog: 1-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-pyrazole-3-carboxylic Acid (CAS 2059971-10-5)

Key Differences :

  • Heterocycle Replacement : The oxazole is replaced with a pyrazole ring, introducing two adjacent nitrogen atoms.
  • Molecular Weight : Slightly lower molar mass (417.46 g/mol) due to reduced oxygen content.
Property Target Compound Pyrazole Analog
Molecular Formula C24H22N2O5 C24H23N3O4
Molar Mass (g/mol) 418.44 417.46
CAS Number Not explicitly provided 2059971-10-5

Cyclopropane Derivative: 1-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)cyclopropane-1-carboxylic Acid (CAS 2219379-46-9)

Key Differences :

  • Flexibility : Reduced compared to heterocyclic analogs, impacting interactions with biological targets.
Property Target Compound Cyclopropane Analog
Molecular Formula C24H22N2O5 C24H25NO4
Molar Mass (g/mol) 418.44 391.46
CAS Number Not explicitly provided 2219379-46-9

Aliphatic Chain Analog: 3-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidin-4-yl)propanoic Acid (CAS 154938-68-8)

Key Differences :

  • Chain vs. Ring: A propanoic acid chain replaces the heterocyclic ring, increasing flexibility.
  • Applications : Preferred as a linker in SPPS due to its linear structure, facilitating resin attachment .
Property Target Compound Propanoic Acid Analog
Molecular Formula C24H22N2O5 C23H25NO4
Molar Mass (g/mol) 418.44 391.45
CAS Number Not explicitly provided 154938-68-8

Biologische Aktivität

3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-1,2-oxazole-4-carboxylic acid is a complex organic compound with significant potential in various biological applications. Its unique structure, characterized by the presence of a fluorenylmethoxycarbonyl group and a piperidine moiety, positions it as a valuable candidate for research in medicinal chemistry, immunology, and cellular biology.

The compound is categorized under the oxazole derivatives, which have been noted for their diverse biological activities. The molecular formula of this compound is C23H25N2O4C_{23}H_{25}N_{2}O_{4}, with a molecular weight of 379.46 g/mol. Its structure allows for interactions with various biological targets, making it an interesting subject for further investigation.

PropertyValue
Molecular FormulaC23H25N2O4C_{23}H_{25}N_{2}O_{4}
Molecular Weight379.46 g/mol
CAS Number154938-68-8
AppearanceWhite powder

Immunosuppressive Properties

Recent studies have highlighted the immunosuppressive properties of oxazole derivatives, including those similar to 3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-1,2-oxazole-4-carboxylic acid. For instance, derivatives have been shown to inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) induced by phytohemagglutinin (PHA) and lipopolysaccharide (LPS) . The mechanism involves modulation of cytokine production (e.g., TNF-alpha), which is crucial in inflammatory responses.

Antiproliferative Activity

The compound has demonstrated antiproliferative effects in various cell lines. In vitro studies indicate that derivatives can inhibit cell growth through pro-apoptotic pathways involving caspase activation and modulation of NF-kB signaling . Such activities suggest potential applications in cancer therapy and autoimmune diseases.

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Cytokine Modulation : It inhibits the production of pro-inflammatory cytokines like TNF-alpha.
  • Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, leading to reduced proliferation.
  • Apoptosis Induction : Activation of apoptotic pathways through caspase signaling has been observed.

Study 1: Immunosuppressive Effects

A study investigated the effects of oxazole derivatives on PBMC proliferation. Results showed that certain compounds significantly inhibited cell growth, suggesting their potential use as immunosuppressants in clinical settings .

Study 2: Cancer Cell Lines

In another investigation focusing on cancer cell lines, the compound exhibited strong antiproliferative activity against A549 lung cancer cells. The study reported a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.